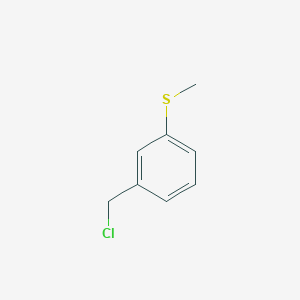

1-Chloromethyl-3-methylsulfanylbenzene

描述

属性

分子式 |

C8H9ClS |

|---|---|

分子量 |

172.68 g/mol |

IUPAC 名称 |

1-(chloromethyl)-3-methylsulfanylbenzene |

InChI |

InChI=1S/C8H9ClS/c1-10-8-4-2-3-7(5-8)6-9/h2-5H,6H2,1H3 |

InChI 键 |

PGWSZBIOZFAJQR-UHFFFAOYSA-N |

规范 SMILES |

CSC1=CC=CC(=C1)CCl |

产品来源 |

United States |

相似化合物的比较

Structural Analogues and Substituent Effects

The table below compares 1-Chloromethyl-3-methylsulfanylbenzene with key analogues, highlighting substituent variations and their implications:

Key Observations:

- Sulfur Groups: The methylsulfanyl group (-SMe) enhances lipophilicity compared to bulkier phenylsulfonyl (-SO₂Ph) groups, which may reduce membrane permeability in pesticides like Sulphenone .

- Halogen Effects : Brominated analogues (e.g., 1-Bromo-3-(phenylsulfanylmethyl)benzene) exhibit slower reaction kinetics in substitution reactions compared to chlorinated derivatives due to weaker C-Br bonds .

准备方法

Reaction Overview

This method involves the direct chlorination of 3-methylsulfanylbenzyl alcohol using thionyl chloride (SOCl₂) under mild conditions. The hydroxyl group (-OH) is replaced by a chloromethyl group (-CH₂Cl) via nucleophilic substitution.

Reaction Scheme :

Procedure and Conditions

-

Reagents :

-

3-Methylsulfanylbenzyl alcohol (1.0 equiv)

-

Thionyl chloride (1.2–1.5 equiv)

-

Anhydrous dichloromethane (DCM)

-

Catalytic -dimethylformamide (DMF, 0.1 equiv)

-

-

Steps :

-

Add 3-methylsulfanylbenzyl alcohol to DCM under nitrogen.

-

Cool to 0°C and add DMF, followed by dropwise addition of SOCl₂.

-

Warm to room temperature and stir for 1–2 hours.

-

Quench with saturated NaHCO₃, extract with DCM, and dry over MgSO₄.

-

Purify via silica gel chromatography (hexane/ethyl acetate).

-

Key Data

| Parameter | Value |

|---|---|

| Reaction Temperature | 0°C → RT |

| Time | 1–2 hours |

| Purity (GC) | >95% |

| 1H NMR (CDCl₃) | δ 4.62 (s, 2H, CH₂Cl), 2.45 (s, 3H, SCH₃), 7.25–7.40 (m, 4H, Ar-H) |

Blanc Chloromethylation of 3-Methylsulfanylbenzene

Reaction Overview

The Blanc reaction introduces a chloromethyl group to electron-rich aromatic rings using formaldehyde (HCHO) and hydrochloric acid (HCl). The methylsulfanyl group (-SMe) activates the benzene ring, facilitating electrophilic substitution.

Reaction Scheme :

Procedure and Conditions

-

Reagents :

-

3-Methylsulfanylbenzene (1.0 equiv)

-

Paraformaldehyde (1.2 equiv)

-

HCl gas (excess)

-

ZnCl₂ (0.2 equiv) or acetic acid (solvent)

-

-

Steps :

-

Suspend paraformaldehyde in acetic acid and add ZnCl₂.

-

Introduce 3-methylsulfanylbenzene and bubble HCl gas at 0–5°C for 6–10 hours.

-

Warm to 40°C to complete the reaction.

-

Extract with toluene, wash with water, and distill under reduced pressure.

-

-

Yield : 74–87% (based on analogous chloromethylation reactions).

Key Data

| Parameter | Value |

|---|---|

| Reaction Temperature | 0–5°C → 40°C |

| Time | 6–10 hours |

| Selectivity | >90% (minimal ring chlorination) |

| By-products | Bis(chloromethyl) derivatives (<5%) |

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Advantages | Limitations |

|---|---|---|

| Alcohol Chlorination | High purity, mild conditions | Requires precursor alcohol synthesis |

| Blanc Reaction | One-pot synthesis, scalable | Handling gaseous HCl, exothermic |

Industrial Feasibility

-

Method 1 is preferred for small-scale pharmaceutical production due to precise control.

-

Method 2 suits bulk synthesis but requires corrosion-resistant reactors for HCl.

Emerging Techniques and Optimization

Catalytic Improvements

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-chloromethyl-3-methylsulfanylbenzene, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Friedel-Crafts alkylation of 3-methylsulfanylbenzene with chloromethylating agents (e.g., chloromethyl methyl ether) under Lewis acid catalysis (e.g., AlCl₃). Key variables include temperature (0–5°C to minimize side reactions) and stoichiometric ratios (1:1.2 substrate-to-chloromethylating agent). Post-reaction quenching with ice-water and purification via column chromatography (silica gel, hexane/ethyl acetate 9:1) typically yields >75% purity. Scalability requires careful control of exothermic reactions in pilot-scale reactors .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H NMR (CDCl₃) shows characteristic peaks: δ 2.45 (s, 3H, SCH₃), δ 4.60 (s, 2H, CH₂Cl), and aromatic protons at δ 7.2–7.3.

- GC-MS : Electron ionization (70 eV) reveals a molecular ion at m/z 186 (M⁺) and fragmentation patterns (e.g., loss of Cl⁻ at m/z 151).

- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) at 1 mL/min. Retention time ~8.2 min .

Q. How should this compound be stored to ensure stability?

- Methodology : Store in amber glass vials under inert gas (N₂ or Ar) at –20°C to prevent degradation. The methylsulfanyl group is prone to oxidation; avoid exposure to light or moisture. Stability studies show <5% decomposition over 6 months under these conditions .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for derivatives of this compound be resolved?

- Methodology : For X-ray crystallography, ensure high-quality single crystals via slow evaporation (hexane/CH₂Cl₂). Compare experimental data (e.g., bond lengths, angles) with DFT-optimized structures. Resolve discrepancies (e.g., R factor >0.05) by refining data-to-parameter ratios (>15:1) and validating with Hirshfeld surface analysis .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Methodology : Common byproducts include 1-chloromethyl-3-(methylsulfonyl)benzene (oxidation) and 1,3-bis(chloromethyl)benzene (over-alkylation). Mitigation steps:

- Use radical inhibitors (e.g., BHT) to suppress sulfanyl oxidation.

- Optimize stoichiometry (substrate:chloromethylating agent ≤1:1.1) to limit di-substitution.

- Monitor reaction progress in real-time via inline FTIR (C-Cl stretch at 750 cm⁻¹) .

Q. How can impurity profiles be rigorously validated for pharmaceutical intermediates derived from this compound?

- Methodology : Employ orthogonal methods:

- HPLC-UV/HRMS : Detect trace impurities (e.g., 4-chloro analogs) with a limit of quantification (LOQ) <0.1%.

- NMR spiking experiments : Add reference standards (e.g., 4-chlorobenzophenone) to identify positional isomers .

| Common Impurities | Detection Method | LOQ |

|---|---|---|

| 1,3-Bis(chloromethyl)benzene | GC-MS (SIM mode, m/z 175) | 0.05% |

| 3-Methylsulfonyl derivatives | HPLC-UV (retention time 9.8 min) | 0.1% |

Q. What computational methods predict the reactivity of the methylsulfanyl group in further functionalization?

- Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to evaluate nucleophilic susceptibility. The sulfur atom’s lone pairs (LUMO ≈ –1.2 eV) facilitate electrophilic attacks (e.g., oxidation to sulfoxide). MD simulations (AMBER) model solvent effects on reaction pathways .

Data Contradiction & Validation

Q. How should conflicting data on sulfanyl group reactivity be addressed in mechanistic studies?

- Methodology : Apply iterative validation:

Replicate experiments under controlled conditions (e.g., O₂-free glovebox for oxidation studies).

Cross-validate with kinetic isotope effects (KIE) for proton-transfer steps.

Use multivariate analysis (e.g., PCA) to isolate variables causing discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。